molecular formula C9H9NO2 B2559957 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one CAS No. 1909309-27-8

2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one

Cat. No.: B2559957
CAS No.: 1909309-27-8
M. Wt: 163.176
InChI Key: ODTGTLPVYGDNTL-UHFFFAOYSA-N
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Description

2-Ethyl-4H,5H-furo[3,2-c]pyridin-4-one ( 1909309-27-8) is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . This compound belongs to the class of furopyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities . Furopyridine derivatives, including those with the furo[3,2-c]pyridine structure, are of significant interest in pharmaceutical research for developing novel therapeutic agents . Recent scientific investigations highlight the potential of novel furopyridinone derivatives in antitumor research . In vitro studies have identified specific furan–pyridinone compounds that demonstrate remarkable cytotoxicity against certain cancer cell lines, underscoring the value of this structural class in the discovery and development of new anticancer agents . As a key synthetic intermediate, this compound can be utilized to build more complex molecules for biological evaluation and is a valuable building block for constructing triazolo-fused polycyclic heterocycles . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5H-furo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTGTLPVYGDNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 4h,5h Furo 3,2 C Pyridin 4 One and Analogues

Retrosynthetic Analysis of the Furo[3,2-c]pyridin-4-one Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For the furo[3,2-c]pyridin-4-one scaffold, the primary disconnections involve breaking the bonds that form the fused ring system.

A logical retrosynthetic strategy involves two main disconnections:

C-N Bond Disconnection: A disconnection of the C4a-N5 bond in the pyridinone ring suggests a Curtius rearrangement or a related cyclization of a furan-based carboxylic acid derivative. This approach leads back to a 3-furoic acid or propenoic acid precursor, which is a common strategy for constructing the pyridinone ring. researchgate.netresearchgate.net

C-C Bond Disconnection: An alternative disconnection of the C3a-C4a bond points towards an intramolecular cyclization, such as a Friedel-Crafts type reaction. This would involve a furan (B31954) ring substituted with a side chain capable of acylating or alkylating the furan at the C3 position to form the six-membered pyridinone ring.

These disconnections simplify the complex target molecule into more accessible furan and nitrogen-containing precursors, guiding the design of synthetic routes.

Classical and Modern Synthetic Routes

The forward synthesis based on retrosynthetic analysis employs various cyclization reactions to construct the target furo[3,2-c]pyridin-4-one system.

The formation of the fused heterocyclic system is most commonly achieved through intramolecular cyclization reactions, where the key ring-forming step establishes either the furan or the pyridinone ring.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org While direct Friedel-Crafts acylation to form the furo[3,2-c]pyridin-4-one scaffold is not extensively documented, intramolecular Friedel-Crafts alkylation has been used to synthesize the reduced tetrahydrofuro[3,2-c]pyridine core. nih.govresearchgate.net

In these approaches, a 3-substituted furan bearing an alcohol, alkene, or alkyne can undergo an intramolecular Friedel-Crafts alkylation to form the fused pyridine (B92270) ring. nih.govresearchgate.net The acylation variant, in theory, would involve a furan derivative with an N-substituted side chain terminating in an acyl group, which could cyclize onto the furan ring. The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent. nih.gov The ketone formed in the product is a Lewis base that complexes with the catalyst, often requiring stoichiometric amounts of the Lewis acid. wikipedia.orgorganic-chemistry.org

A semi-one-pot method for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed utilizing the Pictet-Spengler reaction. nih.govbeilstein-journals.orgnih.gov This reaction involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization. researchgate.netnih.gov This method provides access to the hydrogenated furo[3,2-c]pyridine (B1313802) skeleton, which can be a precursor to the fully aromatic or pyridinone systems. nih.gov

The reaction is tolerant to a wide range of substituents on the aromatic aldehyde, with electron-donating groups generally providing higher yields than electron-withdrawing groups. nih.gov

Table 1: Examples of Tetrahydrofuro[3,2-c]pyridines Synthesized via Pictet-Spengler Reaction nih.gov

Aldehyde Substituent Product Yield (%)
4-OCH₃ 4-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 72
4-CH₃ 2-methyl-4-(p-tolyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 69
4-F 4-(4-fluorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 65
4-Cl 4-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 61

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-known three-component reaction for synthesizing imidazo-fused heterocycles from heterocyclic amidines, aldehydes, and isonitriles. nih.govnih.govorganic-chemistry.org

An interesting variation of this reaction, termed an "unusual GBB product," leads to the formation of a furo[2,3-c]pyridine (B168854) skeleton when pyridoxal (B1214274) is used as the aldehyde component. nih.govacs.org While this produces a different isomer of the target scaffold, it demonstrates the utility of MCRs in accessing furo-pyridine systems. This strategy involves the acid-catalyzed condensation of the three components to rapidly build molecular complexity. nih.gov

Tandem, or cascade, reactions allow for the formation of multiple bonds in a single synthetic operation without isolating intermediates. Acid-catalyzed tandem reactions have been successfully employed to synthesize furo[3,2-c]quinolones, which are structurally related to the furo[3,2-c]pyridin-4-one core. rsc.orgnih.gov

This particular tandem reaction proceeds through a Friedel-Crafts-type alkylation followed by a 5-exo-dig ring closure sequence. rsc.orgnih.gov The reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and specific propargylic alcohols, catalyzed by an acid, yields the fused furo[3,2-c]quinolone structure in moderate to high yields. nih.gov Similarly, tandem cyclization/[4+3] annulation reactions have been developed to synthesize other complex fused systems like furo[2,3-e] nih.govCurrent time information in Oskarshamn, SE.diazepin-3-ones, showcasing the versatility of tandem protocols in building heterocyclic libraries. nih.gov

Functionalization and Derivatization Strategies of 2-Ethyl-4H,5H-furo[3,2-c]pyridin-4-one and Analogues

The chemical architecture of this compound, characterized by the fusion of a π-electron rich furan ring with a π-deficient pyridinone ring, offers multiple sites for functionalization. Strategic derivatization of this scaffold is key to modulating its physicochemical properties and biological activity. Methodologies have been developed to selectively modify both the pyridinone and furan moieties, as well as to introduce a variety of substituents.

Substitution Reactions at the Pyridinone Moiety

The pyridinone ring of the furo[3,2-c]pyridin-4-one system is amenable to a range of substitution reactions, allowing for the introduction of diverse functional groups. A common strategy involves the conversion of the pyridinone to a more reactive intermediate. For instance, treatment of furo[3,2-c]pyridin-4-ones with phosphorus oxychloride can convert the carbonyl group into a chloro substituent at the 4-position. researchgate.netresearchgate.net This 4-chloro derivative serves as a versatile precursor for subsequent nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of pyridinone systems. Methodologies developed for 2-pyridones, which are structurally analogous to the pyridinone part of the target molecule, can be applied. These include ortho-alkylation and ortho-arylation reactions of iodinated 2-pyridones, which proceed via palladium/norbornene cooperative catalysis. nih.gov Such strategies could be adapted to introduce alkyl and aryl groups at the C-3 or C-5 positions of the furo[3,2-c]pyridin-4-one core, provided a suitable halo-substituted precursor is available.

The nitrogen atom of the pyridinone ring can also be a site for functionalization. For example, N-acetylation and N-methylation have been demonstrated on the related tetrahydrofuro[3,2-c]pyridine skeleton. nih.gov

Modifications of the Furan Ring

The furan ring, being π-excessive, is generally susceptible to electrophilic attack. doi.org This intrinsic reactivity allows for various modifications. Electrophilic substitution reactions, such as nitration and halogenation, have been shown to occur on the furo[3,2-c]pyridine system, preferentially at the C-2 and C-3 positions of the furan ring. doi.org For the target compound, this compound, the C-2 position is already substituted, suggesting that electrophilic attack would likely be directed to the C-3 position.

Palladium-catalyzed direct arylation is another sophisticated method for modifying the furan ring. While studied on the isomeric furo[3,2-b]pyridine (B1253681) system, the principles can be extended. researchgate.net Such reactions typically favor functionalization at the C-3 position. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity. acs.org

Furthermore, the furan ring can undergo transformations that alter its structure more fundamentally. For example, acid-catalyzed hydrolysis of the furan ring has been observed in the related tetrahydrofuro[3,2-c]pyridine system, leading to the formation of a 1,4-dicarbonyl compound. nih.govbeilstein-journals.org This reactivity highlights a potential pathway for more extensive structural modifications.

Introduction of Alkyl and Aryl Groups

The introduction of alkyl and aryl groups onto the furo[3,2-c]pyridin-4-one scaffold can be achieved through various synthetic strategies targeting either the pyridinone or the furan ring.

On the Pyridinone Moiety: As mentioned previously, palladium-catalyzed ortho-alkylation and -arylation of halo-substituted 2-pyridones provide a viable route for introducing these substituents onto the pyridinone portion of the molecule. nih.gov For instance, an iodo-substituted furo[3,2-c]pyridin-4-one could react with alkyl halides or aryl bromides in the presence of a palladium catalyst and a norbornene mediator to yield the corresponding alkylated or arylated products. nih.gov Additionally, selective C-4 alkylation of pyridines has been achieved using a removable blocking group on the nitrogen atom, a strategy that could potentially be adapted to the furo[3,2-c]pyridin-4-one system. chemistryviews.org

On the Furan Moiety: Palladium-catalyzed direct arylation reactions are a primary method for introducing aryl groups onto the furan ring. nih.gov These reactions typically involve the coupling of the heterocycle with an aryl halide. For furan and its derivatives, arylation often occurs preferentially at the α-position (C-2 or C-5). Given that the C-2 position is occupied by an ethyl group in the target compound, arylation would be expected at the C-3 position. Rhodium catalysts have also been shown to effect β-selective C-H arylation of pyrroles, a strategy that could be explored for the furan ring in this system. acs.org

The following table summarizes potential methods for the introduction of alkyl and aryl groups:

MoietyReaction TypePosition of SubstitutionReagents and Conditions
PyridinonePalladium-catalyzed ortho-alkylationC-3 or C-5Iodo-furopyridinone, alkyl halide, Pd(OAc)₂, norbornene mediator, base
PyridinonePalladium-catalyzed ortho-arylationC-3 or C-5Iodo-furopyridinone, aryl bromide, Pd(OAc)₂, norbornene mediator, base
FuranPalladium-catalyzed direct arylationC-3Furo[3,2-c]pyridin-4-one, aryl halide, Pd catalyst, ligand, base

Chemical Reactivity and Transformation Pathways

The fused ring system of this compound dictates its chemical reactivity, which is a composite of the individual characteristics of the furan and pyridinone rings, as well as the influence of their annulation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the electron-rich furan ring. wikipedia.org In the context of the furo[3,2-c]pyridine system, the furan moiety is the more reactive component towards electrophiles. doi.org Studies on the parent furo[3,2-c]pyridine have demonstrated that electrophilic substitution indeed occurs on the furan ring. doi.org

Nitration of furo[3,2-c]pyridine has been reported to yield 2-nitrofuro[3,2-c]pyridine. doi.org This indicates a strong preference for substitution at the C-2 position. For the title compound, which already bears a C-2 ethyl group, electrophilic attack would be directed to the remaining unsubstituted position on the furan ring, C-3. The ethyl group, being an activating group, would further enhance the reactivity of the furan ring towards electrophiles.

Halogenation reactions, such as bromination and chlorination, on furo[3,2-c]pyridine have been shown to result in the formation of 2,3-dihalo-2,3-dihydrofuro[3,2-c]pyridine derivatives, suggesting an addition-elimination mechanism may be operative under certain conditions. doi.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of the fused pyridinone ring, which is electron-withdrawing, would be expected to deactivate the furan ring slightly compared to furan itself, but the furan moiety remains the primary site of electrophilic attack.

Key electrophilic aromatic substitution reactions are summarized in the table below:

ReactionElectrophileTypical ReagentsExpected Product for Furo[3,2-c]pyridine
NitrationNO₂⁺ (Nitronium ion)HNO₃/H₂SO₄2-Nitrofuro[3,2-c]pyridine
HalogenationBr⁺ or Cl⁺ (Halonium ion)Br₂ or Cl₂2,3-Dihalo-2,3-dihydrofuro[3,2-c]pyridine

Nucleophilic Addition and Substitution Reactions

The π-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by an appropriate leaving group. stackexchange.com A key transformation of furo[3,2-c]pyridin-4-ones is their conversion to 4-chlorofuro[3,2-c]pyridines using reagents like phosphorus oxychloride. researchgate.netresearchgate.net This chloro-derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr).

The chlorine atom at the C-4 position can be readily displaced by a variety of nucleophiles. Documented examples include reactions with:

Alkoxides: Treatment with sodium ethoxide, propoxide, or isopropoxide leads to the formation of the corresponding 4-alkoxy derivatives. researchgate.netresearchgate.net

Amines: Reaction with cyclic secondary amines such as morpholine, piperidine, and pyrrolidine (B122466) results in the formation of 4-amino-substituted furo[3,2-c]pyridines. researchgate.netresearchgate.net

Hydrazine (B178648): Reduction of the chloro group can be achieved with hydrazine hydrate (B1144303) in the presence of a palladium catalyst, yielding the 4-amino derivative. researchgate.netresearchgate.net

The general mechanism for these SNAr reactions involves the addition of the nucleophile to the C-4 position to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. This is followed by the elimination of the chloride ion to yield the substituted product. The stability of the intermediate is greatest when the negative charge can be delocalized onto the electronegative nitrogen atom, which is the case for attack at the C-2 and C-4 positions of a pyridine ring. stackexchange.com

Ring-opening and transformation reactions can also occur with strong nucleophiles. For instance, the reaction of a related pyrano[3,2-c]quinoline-2,5-dione with hydrazine has been shown to involve ring-opening of the pyranone ring followed by ring-closure to form a new heterocyclic system. researchgate.net Similar reactivity could be anticipated for furo[3,2-c]pyridin-4-ones under forcing conditions or with specific dinucleophiles.

The following table provides examples of nucleophilic substitution reactions on 4-chlorofuro[3,2-c]pyridine (B1586628) analogues:

NucleophileReagent(s)Product Type
Ethoxide ionSodium ethoxide in ethanol4-Ethoxyfuro[3,2-c]pyridine
Propoxide ionSodium propoxide in propanol4-Propoxyfuro[3,2-c]pyridine
MorpholineMorpholine4-(Morpholin-4-yl)furo[3,2-c]pyridine
PiperidinePiperidine4-(Piperidin-1-yl)furo[3,2-c]pyridine
HydrazineHydrazine hydrate, Pd/CFuro[3,2-c]pyridin-4-amine

Reduction and Oxidation Reactions

The chemical behavior of this compound and its analogues in reduction and oxidation reactions is dictated by the functionalities present: the furan ring, the dihydropyridinone system, and the carbonyl group. The reactivity of these sites can be selectively targeted depending on the reagents and reaction conditions employed.

Reduction Reactions

The reduction of the furo[3,2-c]pyridin-4-one scaffold can proceed at the carbonyl group, the pyridine double bond, or the furan ring.

Catalytic Hydrogenation

Catalytic hydrogenation of furopyridine derivatives typically leads to the reduction of the pyridine ring. For instance, hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions results in the formation of the corresponding piperidines. liverpool.ac.uk In the case of 2-hydroxypyridines, which exist in tautomeric equilibrium with pyridin-2-ones, catalytic hydrogenation has been reported to yield δ-lactams. liverpool.ac.uk Applying these principles to this compound, catalytic hydrogenation is expected to reduce the dihydropyridine (B1217469) ring to afford the corresponding tetrahydrofuro[3,2-c]pyridin-4-one. The specific product will depend on the catalyst and conditions, with potential for saturation of the furan ring at higher pressures and temperatures.

Hydride Reductions

The carbonyl group of the pyridinone ring is susceptible to reduction by hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, using NaBH₄ is a well-established transformation in organic synthesis. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In a polar protic solvent like methanol (B129727) or ethanol, NaBH₄ would reduce the ketone at the C-4 position of this compound to the corresponding alcohol, 2-ethyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-ol. Notably, an unexpected reduction of dimethyl pyridine-2,3-dicarboxylate with sodium borohydride has been reported to yield a tetrahydrofuro[3,4-b]pyridin-5(7H)-one, indicating the possibility of more complex reductive cyclization pathways under certain conditions. researchgate.net

Table 1: Plausible Reduction Products of this compound
Reagent/ConditionTarget FunctionalityExpected Product
Catalytic Hydrogenation (e.g., H₂, Rh₂O₃)Pyridine Ring2-ethyl-hexahydrofuro[3,2-c]pyridin-4-one
Sodium Borohydride (NaBH₄) in MeOH/EtOHCarbonyl Group2-ethyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-ol

Oxidation Reactions

The oxidation of the furo[3,2-c]pyridin-4-one system can result in aromatization of the dihydropyridine ring or, under more forcing conditions, oxidative cleavage of the furan ring.

Aromatization

The dihydropyridine ring in the 4H,5H-furo[3,2-c]pyridin-4-one core is a candidate for oxidation to the fully aromatic pyridin-4-one. Various oxidizing agents are known to effect the aromatization of tetrahydroquinoline fragments, often with the elimination of a substituent at the 4-position. While direct oxidation of this compound is not extensively documented, analogues with a 4-chloro substituent have been aromatized using phosphorus oxychloride. researchgate.net

Oxidation of the Furan Ring

The furan moiety, while aromatic, can be susceptible to oxidation, particularly with strong oxidizing agents. The use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to various oxidation products. organic-chemistry.org For instance, the oxidation of furans can result in ring-opened dicarbonyl compounds. However, the electron-withdrawing nature of the fused pyridinone ring may decrease the susceptibility of the furan ring to oxidation.

Table 2: Potential Oxidation Pathways for this compound Analogues
Starting Material AnalogueReagent/ConditionReaction TypeProduct
4-Chloro-furo[3,2-c]pyridine derivativePhosphorus Oxychloride (POCl₃)AromatizationAromatic furo[3,2-c]pyridine researchgate.net
Furan (general)m-CPBAOxidative Ring OpeningDicarbonyl compound

Annulation and Fused Ring System Formation

The furo[3,2-c]pyridine core of this compound can serve as a scaffold for the construction of more complex, polycyclic heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, can be strategically employed to build upon either the furan or the pyridine moiety.

Diels-Alder Reactions

The furan ring can act as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com While the electron-withdrawing nature of the fused pyridinone might decrease the reactivity of the furan diene, this can be overcome by using highly reactive dienophiles or by performing the reaction under high pressure or with Lewis acid catalysis. The Diels-Alder reaction of a furo[3,2-c]pyridine with a dienophile like maleimide (B117702) would lead to the formation of a bridged oxabicyclic adduct. This adduct can then undergo further transformations, such as ring-opening and aromatization, to yield substituted isoquinoline (B145761) derivatives. nih.gov Intramolecular Diels-Alder reactions of furo[3,4-c]pyridines have also been explored for the synthesis of conformationally restricted analogues of nicotine (B1678760) and anabasine. nih.gov

Formation of Fused Pyrimidines and Other Heterocycles

The pyridine portion of the furo[3,2-c]pyridin-4-one skeleton, particularly if functionalized with amino or other reactive groups, is a prime site for annulation reactions to form fused five- or six-membered heterocyclic rings.

Synthesis of Pyrimido[4',5':4,5]furo[3,2-c]pyridines

A common strategy for the synthesis of fused pyrimidines involves the reaction of an ortho-amino-carbonyl compound with a one-carbon synthon. For example, if the this compound were modified to possess an amino group at the C-3 position of the pyridine ring, it could undergo cyclocondensation with reagents like formamide (B127407) or orthoesters to construct a fused pyrimidine (B1678525) ring, yielding a pyrimido[4',5':4,5]furo[3,2-c]pyridine. The synthesis of various pyrimido[4,5-d]pyrimidine (B13093195) derivatives from 6-aminouracils highlights the utility of this approach. researchgate.netdocksci.comoiccpress.com

Synthesis of Fused Oxazines and Thiazines

Similarly, the introduction of amino and hydroxyl or thiol groups on adjacent positions of the pyridine ring would allow for the construction of fused oxazine (B8389632) or thiazine (B8601807) rings. The reaction of a 5-amino-4-hydroxypyridine with α-halo ketones has been shown to produce pyrido[4,3-b] nih.govCurrent time information in Oskarshamn, SE.oxazines. nih.gov This methodology could be adapted to a suitably functionalized furo[3,2-c]pyridine to generate novel oxazino[4',5':4,5]furo[3,2-c]pyridine systems.

Table 3: Potential Annulation Reactions on the Furo[3,2-c]pyridine Core
Reaction TypeReactive SiteRequired FunctionalizationPotential Fused Ring
Diels-Alder ReactionFuran RingNone (activated dienophile may be needed)Bridged Oxabicycle
Pyrimidine AnnulationPyridine Ringortho-Amino-carbonylPyrimidine
Oxazine AnnulationPyridine Ringortho-Amino-hydroxylOxazine
Thiazine AnnulationPyridine Ringortho-Amino-thiolThiazine

Spectroscopic and Structural Elucidation of Furo 3,2 C Pyridin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) framework of 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide definitive evidence for the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring (H-6 and H-7) would typically appear in the aromatic region (δ 7.0–8.5 ppm), with their exact shifts influenced by the fused furanone system. The furan (B31954) ring proton (H-3) is anticipated to resonate as a singlet in the olefinic region. The methylene (B1212753) protons at the H-5 position, being adjacent to a nitrogen atom, are expected further downfield in the aliphatic region. The ethyl group at position C-2 would present a characteristic quartet for its methylene (–CH₂) protons and a triplet for its methyl (–CH₃) protons, confirming its presence and connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal is typically the carbonyl carbon (C-4) of the pyridinone ring, often appearing above δ 160 ppm. udel.edu Carbons of the pyridine and furan rings resonate in the aromatic/olefinic region (δ 100–160 ppm). oregonstate.edutestbook.com The carbon adjacent to the nitrogen (C-6) and the carbons bonded to the ether oxygen (C-2 and C-8a) would have characteristic shifts. The aliphatic carbons, including the methylene carbon at C-5 and the two carbons of the ethyl group, would appear upfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR¹³C NMR
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
H-7~7.5 - 7.8dC-4 (C=O)> 160
H-6~7.0 - 7.3dC-2, C-8a~145 - 160
H-3~6.5 - 6.8sC-6, C-7~115 - 140
H-5 (CH₂)~4.5 - 4.8sC-3, C-3a~105 - 120
-CH₂-CH₃~2.6 - 2.9qC-5~45 - 55
-CH₂-CH₃~1.2 - 1.4t-CH₂-CH₃~20 - 30
-CH₂-CH₃~10 - 15

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern. For this compound (molecular formula: C₉H₉NO₂), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The calculated monoisotopic mass is 163.0633 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. Key fragmentations for this compound would likely involve the loss of stable neutral molecules or radicals. Common fragmentation patterns for heterocyclic systems can be complex but often involve initial cleavages at the most labile bonds. libretexts.org

Expected fragmentation pathways include:

Loss of the ethyl group: A primary fragmentation would be the cleavage of the C-C bond adjacent to the furan ring, resulting in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion at [M - 29]⁺.

Loss of carbon monoxide: The pyridinone ring can undergo decarbonylation, leading to the expulsion of a neutral CO molecule and a fragment at [M - 28]⁺.

Predicted Key Mass Fragments for this compound

m/z ValueProposed FragmentNotes
163[C₉H₉NO₂]⁺Molecular Ion (M⁺)
135[M - CO]⁺Loss of carbon monoxide from the pyridinone ring.
134[M - C₂H₅]⁺Loss of the ethyl group from the furan ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the lactam (a cyclic amide) in the pyridinone ring, typically found in the range of 1650-1700 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic/vinylic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl and methylene groups (below 3000 cm⁻¹). Vibrations corresponding to the C=C and C=N bonds of the heterocyclic rings would appear in the 1450-1650 cm⁻¹ region. researchgate.net Furthermore, a strong band corresponding to the asymmetric C-O-C stretching of the furan ether linkage is expected in the fingerprint region, typically around 1250-1050 cm⁻¹.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3150C-H StretchAromatic/Vinylic C-H
2850 - 2980C-H StretchAliphatic C-H (ethyl, methylene)
1660 - 1690C=O StretchLactam (Amide) Carbonyl
1450 - 1650C=C / C=N StretchPyridine and Furan Rings
1050 - 1250C-O-C StretchFuran Ether Linkage

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR spectroscopy provide crucial information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Although specific crystallographic data for the title compound are not available in the surveyed literature, an analysis would be expected to reveal the planarity of the fused furo-pyridine ring system. researchgate.net It would also confirm the conformation of the ethyl group relative to the furan ring and detail any intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the packing of molecules in the crystal lattice. Such data are invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Computational Chemistry and Structure Activity Relationship Sar Studies of 2 Ethyl 4h,5h Furo 3,2 C Pyridin 4 One Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding modes of ligands with their protein targets.

While specific molecular docking studies on 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one targeting Methionine Aminopeptidase 2 (METAP2) were not found in the reviewed literature, extensive research on analogous fused heterocyclic systems targeting other kinases, such as the Epidermal Growth Factor Receptor (EGFR), provides a framework for understanding potential interactions.

Derivatives of structurally related fused pyrimidines, such as thieno[2,3-d]pyrimidines and furanopyrimidines, have been designed and evaluated as EGFR inhibitors. acs.orgnih.gov Docking studies of these compounds into the ATP-binding site of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme have been crucial in elucidating their mechanism of action. nih.gov These studies typically reveal key hydrogen bond interactions with backbone residues like Met793 in the hinge region, a critical interaction for kinase inhibition. Hydrophobic interactions with residues such as Leu718, Val726, and Ala743 also contribute significantly to the binding affinity. For covalent inhibitors, docking is used to model the formation of a covalent bond with a key cysteine residue (Cys797) in the active site. acs.org

The insights gained from these analogous systems suggest that derivatives of this compound could be modeled in a similar fashion. The furo[3,2-c]pyridine (B1313802) core would serve as the hinge-binding motif, while substituents at the 2-position (ethyl group) and other positions could be modified to optimize interactions within the hydrophobic pocket and solvent-exposed regions of the kinase active site.

Table 1: Key Amino Acid Interactions for Fused Pyrimidine (B1678525) EGFR Inhibitors

Interacting ResidueInteraction TypeRole in Binding
Met793Hydrogen BondHinge-binding, crucial for affinity
Cys797Covalent BondIrreversible inhibition (for specific derivatives)
Leu718, Val726HydrophobicStabilization of the ligand in the active site
Ala743HydrophobicContribution to binding affinity

Cholinesterases: The furo[3,2-c] scaffold has been explored for its potential to inhibit cholinesterases (ChEs), enzymes critical in the progression of Alzheimer's disease. A study on furo[3,2-c]coumarins demonstrated that these compounds act as low-micromolar inhibitors of acetylcholinesterase (AChE). mdpi.comnih.gov Molecular docking simulations for the most active compounds suggested a mixed-type binding mode. mdpi.comnih.gov The simulations showed these inhibitors binding within the active site gorge of AChE, interacting with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). This dual binding is a desirable characteristic for potent cholinesterase inhibitors. nih.gov

β-Secretase (BACE1): BACE1 is another key target in Alzheimer's disease research. While direct docking studies on this compound against BACE1 are not prominent, research on other pyridine-based inhibitors offers valuable parallels. researchgate.net Docking studies on BACE1 inhibitors typically focus on interactions with the catalytic dyad (Asp32 and Asp228). The flap region, which covers the active site, is also a critical area for ligand interaction. Hydrogen bonds with residues like Gly230 and Thr72, along with hydrophobic interactions within the S1-S3 pockets, are essential for high-affinity binding. researchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX): Fused pyridine (B92270) derivatives have also been investigated as inhibitors of COX and LOX enzymes, which are involved in inflammatory pathways. Docking studies of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones into the active sites of COX-1 and COX-2 have helped to rationalize their inhibitory activities. nih.gov For COX-2, key interactions often involve hydrogen bonding with residues like Arg120 and Tyr355, which stabilizes the inhibitor within the enzyme's active site. nih.gov Similarly, computational analyses of compounds targeting 5-LOX have shown that inhibitors bind within a hydrophobic cavity leading to the catalytic site. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.

Although a specific QSAR model for this compound derivatives was not identified, a 3D-QSAR study was performed on a series of 7-aminofuro[2,3-c]pyridine derivatives, an isomeric system, as Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The developed models were robust and showed good predictive power, validated through various statistical methods.

The contour maps generated from these models provided crucial insights for structural modification. For instance, the CoMFA and CoMSIA maps indicated that:

Steric Fields: Bulky substituents were disfavored near certain regions of the phenyl ring, suggesting that smaller groups would increase potency.

Electrostatic Fields: Small, electronegative groups at the R1 position of the furan (B31954) ring were found to enhance biological activity.

Hydrophobic Fields: Hydrophobic substituents at the same R1 position were also predicted to increase activity.

Hydrogen Bond Fields: Hydrogen bond acceptor groups at the R1 position were favorable, while they were unfavorable near the phenyl ring.

These findings provide a rational basis for designing more potent inhibitors based on the furo[3,2-c]pyridine scaffold by guiding the placement of substituents with optimal steric, electronic, and hydrophobic properties.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional shapes that a molecule can adopt, which directly influences its ability to bind to a biological target. This is often followed by molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex over time.

MD simulations on related heterocyclic systems, such as furo[2,3-d]pyrimidine (B11772683) derivatives targeting PI3K/AKT, have been used to confirm the stability of binding modes predicted by docking. rsc.org These simulations, often run for nanoseconds, can reveal subtle conformational changes in both the ligand and the protein upon binding. Analysis of the root-mean-square deviation (RMSD) of the complex over the simulation time can confirm the stability of the interaction. Furthermore, MD can elucidate the persistence of key interactions, like hydrogen bonds, and calculate binding free energies using methods like MM-PBSA/GBSA, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

For this compound derivatives, such simulations would be invaluable for validating docking poses, assessing the stability of ligand-target complexes, and understanding the dynamic nature of the binding interactions that contribute to their biological activity.

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution.

DFT calculations have been widely applied to various pyridine derivatives to understand their structural and electronic properties. nih.govnih.gov These studies optimize the molecular geometry and calculate parameters that can be correlated with reactivity and intermolecular interactions. For example, the molecular electrostatic potential (MEP) map can identify regions of a molecule that are rich or poor in electrons, indicating likely sites for electrophilic or nucleophilic attack and for forming hydrogen bonds.

For the this compound scaffold, DFT calculations could be used to:

Determine the distribution of electron density and identify the most reactive sites.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Analyze the effect of different substituents on the electronic properties of the furo[3,2-c]pyridine ring system, which can help in rationalizing observed SAR trends.

Biological Activities and Mechanistic Insights of Furo 3,2 C Pyridin 4 One Compounds

In Vitro Pharmacological Profiling

The furo[3,2-c]pyridin-4-one core structure has been the subject of various pharmacological studies to determine its potential therapeutic applications. These investigations have unveiled a range of biological activities, which are systematically reviewed below.

Cytotoxic and Anti-proliferative Effects in Cancer Cell Lines

The anti-proliferative potential of furo[3,2-c]pyridin-4-one derivatives has been particularly noted in the context of esophageal cancer. A 2024 study focused on the synthesis and evaluation of a series of novel furanopyridinone derivatives against esophageal cancer cell lines, KYSE70 and KYSE150. nih.govmdpi.com The investigation identified several compounds with significant anti-tumor activity. nih.gov

Notably, one derivative, designated as compound 4c , emerged as a highly potent agent. It demonstrated a remarkable 99% inhibition of both KYSE70 and KYSE150 cell growth at a concentration of 20 µg/mL after 48 hours of treatment. nih.gov Further analysis established its half-maximal inhibitory concentration (IC₅₀) to be 0.655 µg/mL against these cell lines after a 48-hour period, highlighting its potent cytotoxic effects. mdpi.com Preliminary activity screening also identified other derivatives, such as compounds 3b , 3e , 3f , and 3i , as having significant anti-tumor activity against KYSE70 cells. nih.govmdpi.com

Cytotoxicity of Furanopyridinone Derivatives Against Esophageal Cancer Cell Lines
CompoundCell LineConcentration (µg/mL)Time (h)Inhibition (%)IC₅₀ (µg/mL)
4cKYSE70204899%0.655
4cKYSE150204899%0.655
3bKYSE7040-Significant ActivityN/A
3eKYSE7040-Significant ActivityN/A
3eKYSE15040-Measurable ActivityN/A

Enzyme Inhibition Studies

The furo[3,2-c]pyridine (B1313802) framework and its isosteres have been investigated as inhibitors of various enzyme families.

Cholinesterases: A study on furo[3,2-c]coumarins, which share the core furo[3,2-c] heterocyclic system, demonstrated their potential as inhibitors of cholinesterases. These derivatives were tested against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). All tested compounds were found to be low-micromolar AChE inhibitors. mdpi.comnih.gov One particular derivative, 3d , which features a 2-substituted thienyl ring, exhibited an IC₅₀ value of 4.1 μM towards human AChE. mdpi.comnih.gov Kinetic and docking simulations suggested a mixed-type or non-competitive binding mode for this compound. mdpi.com

Casein Kinases 1 (CK1): The related furo[3,2-b]pyridine (B1253681) core has been identified as a novel and privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.gov While research on direct inhibition of Casein Kinase 1 by furo[3,2-c]pyridin-4-one derivatives is limited in the reviewed literature, the activity of the isomeric furo[3,2-b]pyridine scaffold suggests that this chemical class has potential for kinase modulation.

β-Secretase, Cyclooxygenase-2 (COX-2), and Lipoxygenases (LOX): Specific inhibitory studies of furo[3,2-c]pyridin-4-one derivatives against β-Secretase, COX-2, and Lipoxygenases were not prominent in the surveyed scientific literature. However, it has been hypothesized that the anti-inflammatory effects observed in some pyridine-4-one derivatives may be linked to their iron-chelating properties, which could in turn inhibit heme-dependent enzymes like cyclooxygenase and lipoxygenase. nih.gov

Enzyme Inhibition by Furo[3,2-c] Analogs
Compound ClassTarget EnzymeKey FindingReference CompoundIC₅₀
Furo[3,2-c]coumarinsAcetylcholinesterase (AChE)Low-micromolar inhibition3d4.1 µM
Furo[3,2-b]pyridinesCdc-like kinases (CLKs)Identified as potent and selective inhibitor scaffoldN/AN/A

Receptor Modulation

The interaction of furo[3,2-c]pyridine-based structures with key cellular receptors has been explored, particularly in the context of the immune system.

Toll-like Receptor 8 (TLR8): Research into hitherto unexplored furoquinolines has included the evaluation of regioisomeric furo[3,2-c]quinolines for activity at Toll-like receptors. nih.govnih.gov While a pure TLR8 agonistic profile was identified in the related furo[2,3-c]quinoline series, the specific activity of the furo[3,2-c]quinoline (B8618731) isomers was also assessed. nih.govnih.gov Further studies on 2,3-diamino-furo[2,3-c]pyridines, which also possess a related core structure, found that these compounds can activate TLR8-dependent signaling pathways. researchgate.netscispace.com This suggests that the broader furopyridine scaffold is a viable starting point for designing TLR8 modulators.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): In the reviewed literature, there were no specific studies detailing the direct modulation of nicotinic acetylcholine receptors by compounds with the 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one structure.

Antimicrobial Efficacy

Various furo[3,2-c]pyridine derivatives have been reported to possess moderate to good antimicrobial activity against a range of bacteria and fungi. While specific data for this compound is not detailed, studies on closely related structures provide insight into this potential. For instance, an investigation into furo[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed significant antimicrobial action. One derivative, 5g , showed excellent antifungal activity against Penicillium chrysogenum with a 39 mm zone of inhibition at a concentration of 100 µg/mL. Another compound, 5c , was found to be active against Staphylococcus aureus with a 17 mm zone of inhibition at the same concentration.

Antimicrobial Activity of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
CompoundMicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
5gPenicillium chrysogenum (Fungus)10039
5eAspergillus oryzae (Fungus)10028
5cStaphylococcus aureus (Gram +ve)10017
5hEscherichia coli (Gram -ve)10017

Anti-inflammatory and Analgesic Potential

The foundational pyridine-4-one structure is associated with both anti-inflammatory and analgesic properties.

Anti-inflammatory Potential: Studies on 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov All tested compounds in one study showed significant activity, with one derivative, Compound A , showing the greatest potency. nih.gov The mechanism for this activity may be related to the iron-chelating properties of the pyridine-4-one core. nih.gov

Analgesic Potential: The analgesic effect of new 3-hydroxy pyridine-4-one derivatives has been confirmed in animal models. nih.gov Using acetic acid-induced writhing and formalin tests in mice, these compounds were shown to produce significant analgesia. All tested derivatives demonstrated notable effects in the writhing test and in the second phase of the formalin test, which is indicative of an anti-inflammatory mechanism. nih.gov

DPPH Radical Scavenging Activity of Furo[2,3-b]pyridine Derivatives
CompoundScavenging Activity (%) after 24h
3b86.1%
3f85.5%
3j90.1%

Modulation of Specific Biological Pathways (e.g., Hedgehog pathway)

The furo-pyridine scaffold is a recognized pharmacophore in the development of modulators for critical biological signaling pathways. While research on this compound is specific, studies on closely related isomers provide significant insights. Notably, the furo[3,2-b]pyridine core, an isomer of the furo[3,2-c]pyridine structure, has been identified as a novel and privileged scaffold for creating efficient modulators of the Hedgehog (Hh) signaling pathway. nih.govresearchgate.netresearchgate.net The Hedgehog pathway is crucial in embryonic development, and its aberrant activation is implicated in the formation of various human cancers. nih.gov

Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of this pathway. nih.govresearchgate.netresearchgate.net For instance, one such derivative demonstrated inhibition of the Hh signaling pathway in a GLI-dependent reporter gene assay. researchgate.net This inhibitory action highlights the potential of the furo-pyridine framework to serve as a basis for developing agents that can target cancers driven by the Hedgehog pathway. nih.gov

Interactive Data Table: Furo-pyridine Derivatives in Pathway Modulation
Compound ScaffoldBiological PathwayKey FindingSource
Furo[3,2-b]pyridineHedgehog (Hh) SignalingIdentified as a novel scaffold for potent and effective modulators of the pathway. nih.govresearchgate.net nih.govresearchgate.net
3,5,7-trisubstituted furo[3,2-b]pyridinesHedgehog (Hh) SignalingRevealed sub-micromolar modulators of the pathway from a kinase-inactive subset. researchgate.net researchgate.net
Pyrrolo[3,2-c]quinoline-4-one derivativesHedgehog (Hh) SignalingDiscovered as novel inhibitors with antitumor activity in a medulloblastoma allograft model. nih.gov nih.gov

Cellular and Molecular Mechanisms of Action

Apoptosis Induction

Compounds featuring the furo-pyridine and related heterocyclic structures have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. One furo[3,2-b]pyridine derivative was shown to have apoptosis-inducing potential when tested against MCF-7 breast cancer cells. nih.gov The induction of apoptosis is a key mechanism for effective anticancer agents.

The process of apoptosis induction by related heterocyclic compounds involves multiple cellular mechanisms. For example, some novel 4-thiazolidinone (B1220212) derivatives, which are also heterocyclic compounds, induce apoptosis through both intrinsic and extrinsic pathways. nih.govmdpi.com This is evidenced by their ability to reduce the mitochondrial membrane potential and activate a cascade of caspases, including caspases 7, 8, 9, and 10. nih.govmdpi.com Furthermore, these compounds can affect the expression levels of key apoptotic proteins, leading to an increase in pro-apoptotic proteins like p53, Bax, and cytochrome C. mdpi.com Similarly, a dihydrofuran derivative was found to induce apoptosis in leukemia cells by increasing intracellular Ca2+ and reactive oxygen species (ROS), which in turn alters mitochondrial membrane potential, upregulates Bax, downregulates Bcl-2, and activates caspase-3. nih.gov

Oxidative Stress Modulation

The modulation of oxidative stress is another mechanism through which furo[3,2-c]pyridin-4-one and related compounds can exert their biological effects. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. nih.gov

Derivatives of 3-hydroxypyridine, such as 2-ethyl-6-methyl-3-hydroxypyridine N-acetylcysteinate, have been examined as potential protectors against oxidative stress. nih.gov These compounds can inhibit free radical oxidation within the lipid fraction of membranes and enhance the activity of antioxidant enzymes. nih.gov Conversely, in the context of cancer therapy, some heterocyclic compounds exert their cytotoxic effects by increasing oxidative stress. An enhanced generation of ROS was observed in MCF-7 breast cancer cells treated with certain 4-thiazolidinone derivatives, suggesting that ROS-mediated mechanisms contribute to their anticancer potential. nih.govmdpi.com This increase in ROS can trigger apoptotic pathways, as seen with a dihydrofuran derivative that promotes apoptosis in leukemia cells through ROS production. nih.gov This dual potential—to either act as an antioxidant or a pro-oxidant—indicates that the biological effect is highly dependent on the specific chemical structure and cellular context.

DNA Damage Induction

Inducing DNA damage is a well-established mechanism for many cytotoxic anticancer agents. nih.gov Research on compounds with structures analogous to furo[3,2-c]pyridin-4-one has shown a capacity for inducing significant DNA damage in mammalian cells. For instance, a furo[3,4-c]pyridine-dione derivative was found to induce DNA damage, a finding confirmed by the staining of γH2AX, a marker for DNA double-strand breaks. researchgate.net

More detailed mechanistic studies on furocoumarin analogs, such as 4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one, have revealed that these compounds can induce DNA-protein cross-links (DPC) without causing interstrand cross-links. nih.gov This specific type of lesion leads to extensive DNA fragmentation and a high number of chromosomal aberrations, which are highly toxic cellular events. A clear relationship has been observed between the formation of DPCs and the induction of these chromosomal aberrations. nih.gov

Protein Target Identification and Validation (e.g., METAP2, EGFR)

The furo[3,2-c]pyridin-4-one core structure has been successfully utilized to develop potent and selective inhibitors for specific protein targets. A significant finding is the identification of a series of furo[3,2-c]pyridin-4(5H)-one derivatives as novel, potent, and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins, particularly BRD4. acs.org The representative compound from this series, XY153, bound to BRD4 BD2 with a very high affinity (IC50 value of 0.79 nM) and displayed a 354-fold selectivity over the first bromodomain (BD1). acs.org

Furthermore, the broader furan-heterocycle scaffold has been a foundation for developing inhibitors against other critical cancer-related protein targets. Furanopyrimidine-based compounds have been developed as third-generation inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting mutations like L858R/T790M that confer resistance to earlier treatments in non-small cell lung cancer. nih.gov Other studies have also focused on designing novel derivatives targeting EGFR tyrosine kinase. nih.gov

Interactive Data Table: Protein Target Inhibition by Furo[3,2-c]pyridin-4-one and Related Compounds
Compound SeriesProtein TargetKey ResultCell Line / ModelSource
Furo[3,2-c]pyridin-4(5H)-one derivatives (e.g., XY153)BRD4 BD2 (BET Protein)Potent and selective inhibition (IC50 = 0.79 nM for XY153), with 354-fold selectivity over BRD4 BD1. acs.orgIn vitro assay, MV4-11 (AML) acs.org
Furanopyrimidine-based derivativesEGFR (L858R/T790M mutant)Developed as orally active, selective inhibitors for resistant non-small cell lung cancer. nih.govH1975 (NSCLC) nih.gov
Thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivativesEGFR Tyrosine KinaseCompound 6g showed potent inhibitory activity (IC50 = 9.68 µM). nih.govA549 (Lung Carcinoma) nih.gov

Epigenetic Regulation (e.g., DNA Methylation)

The role of furo[3,2-c]pyridin-4-one derivatives in epigenetic regulation is highlighted by their function as inhibitors of BET proteins. BET proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a pivotal role in regulating gene transcription. By inhibiting these proteins, furo[3,2-c]pyridin-4-one compounds can directly influence the epigenetic landscape of the cell.

The discovery of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and highly selective inhibitors for the BD2 domain of BRD4 is a key finding in this area. acs.org This selective inhibition can modulate the transcription of genes involved in cell proliferation and survival, making these compounds valuable as potential therapeutics for diseases like acute myeloid leukemia. acs.org This mechanism of action, targeting epigenetic readers, represents a modern approach to cancer therapy that moves beyond direct DNA damage or kinase inhibition.

Immunomodulatory Effects (e.g., Chemokine Ligand Gene Upregulation)

Currently, there is a lack of specific studies detailing the immunomodulatory activities of this compound. Research has not yet elucidated whether this compound can influence immune responses, such as the upregulation of chemokine ligand genes, which play a crucial role in orchestrating immune cell trafficking and activation. The broader family of furo[3,2-c]pyridine derivatives has been investigated for various biological activities, but specific data on the immunomodulatory profile of this ethyl-substituted analog is not present in the reviewed literature.

In Vivo Preclinical Evaluation in Animal Models

Comprehensive in vivo studies are essential to determine the therapeutic potential and physiological effects of any novel compound. However, for this compound, there is a noticeable absence of published research in key animal model systems.

Studies in Cancer Xenograft Models

There are no available reports on the evaluation of this compound in cancer xenograft models. Such studies are fundamental in assessing the anti-tumor efficacy of a compound in a living organism, providing insights into its potential as a cancer therapeutic. The ability of this specific compound to inhibit tumor growth, induce apoptosis, or affect angiogenesis in an in vivo setting remains uninvestigated.

Evaluation in Inflammation Models

Similarly, the scientific literature lacks studies on the efficacy of this compound in established animal models of inflammation. While related heterocyclic structures have shown anti-inflammatory properties, the specific effects of the ethyl-substituted furo[3,2-c]pyridin-4-one on inflammatory pathways and disease outcomes in vivo have not been documented.

Assessment in Neurological Disorder Models (e.g., Alcohol Use Disorder in Rats)

The potential of this compound in the context of neurological disorders, including its evaluation in models such as alcohol use disorder in rats, has not been reported. Research into the effects of this compound on the central nervous system, including its behavioral and neurochemical impacts, is a gap in the current body of knowledge.

Adjuvant Effects in Immunization Studies

There is no available data on the potential of this compound to act as an adjuvant in immunization studies. Adjuvants are critical components of vaccines, enhancing the immune response to an antigen. Whether this compound can augment humoral or cellular immunity when co-administered with an antigen is an area that awaits investigation.

Future Research Directions for 2 Ethyl 4h,5h Furo 3,2 C Pyridin 4 One Analogs

Development of Novel Synthetic Routes for Structural Diversity

A critical step in exploring the therapeutic potential of 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one analogs is the development of versatile and efficient synthetic strategies. The ability to generate a large and diverse library of related compounds is fundamental for comprehensive structure-activity relationship (SAR) studies. Current synthetic approaches often begin with precursors like 3-furan-carboxylic acid, employing intramolecular cyclization reactions to construct the core furopyridone ring system. nih.govmdpi.com

Future research should aim to expand upon these foundations by exploring innovative synthetic methodologies. This includes:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. mdpi.com Developing MCRs for the furopyridone scaffold could significantly accelerate the synthesis of a diverse range of analogs.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Applying microwave irradiation to key steps in the synthesis of furopyridone analogs could enhance efficiency.

Solid-Phase Organic Synthesis (SPOS): By anchoring the starting material to a solid support, SPOS allows for the easy purification of intermediates and the potential for automated synthesis, facilitating the rapid generation of compound libraries. mdpi.com

Novel Cyclization Strategies: Investigating new catalysts and reaction conditions for the crucial ring-forming steps can lead to higher yields and allow for the introduction of a wider variety of functional groups that may not be compatible with existing methods. researchgate.net For example, methods like iodine-mediated electrophilic cyclization followed by cross-coupling reactions could be adapted to build substituted furopyridine systems. nih.gov

The goal is to create a synthetic toolbox that allows for systematic modification at all possible positions of the this compound scaffold. This structural diversity is essential for fine-tuning the biological activity and physicochemical properties of the analogs.

Synthetic ApproachPotential AdvantagesKey Reference
Multicomponent Reactions (MCRs) High efficiency, complexity generation in a single step. mdpi.com
Microwave-Assisted Synthesis Reduced reaction times, improved yields. mdpi.com
Solid-Phase Organic Synthesis (SPOS) Facilitates rapid library generation and purification. mdpi.com
Novel Cyclization & Cross-Coupling Access to novel derivatives, introduction of diverse functional groups. researchgate.netnih.gov

Advanced SAR and Mechanism-Based Drug Design

Once a diverse library of analogs is synthesized, the next step is to systematically evaluate their biological activity and establish a clear Structure-Activity Relationship (SAR). SAR studies are crucial for identifying the molecular features responsible for a compound's potency and selectivity. researchgate.netnih.gov For pyridine-based compounds, the presence and position of specific substituents, such as hydroxyl or methoxy (B1213986) groups, have been shown to significantly influence their antiproliferative activity. nih.gov

Future SAR studies on furopyridone analogs should move beyond traditional screening and incorporate modern, mechanism-based drug design approaches. This involves:

Computational Modeling: Utilizing tools like molecular docking and pharmacophore modeling can predict how analogs will bind to specific biological targets. nih.govnih.gov This in silico approach helps prioritize which compounds to synthesize and test, saving time and resources. nih.gov For example, molecular docking could predict the binding mode of analogs with target enzymes, suggesting that specific moieties, like the C=O group of the pyridone ring, might be crucial for interaction. nih.gov

Quantitative SAR (QSAR): This method uses statistical models to correlate variations in the chemical structure of compounds with changes in their biological activity. QSAR can help predict the activity of unsynthesized analogs.

Target-Based Design: If a specific biological target (e.g., a particular enzyme or receptor) is identified, analogs can be rationally designed to optimize interactions with the target's binding site. This is a more focused approach than screening compounds against a wide range of cell lines. youtube.com

By combining synthesis with these advanced design and analysis techniques, researchers can more efficiently optimize the furopyridone scaffold, leading to the development of highly potent and selective lead compounds.

Exploration of New Biological Targets and Therapeutic Areas

While initial studies on furopyridone derivatives have shown promise in the area of cancer, the broad biological activity associated with both furan (B31954) and pyridine (B92270) heterocycles suggests that their therapeutic potential may extend to other diseases. nih.govnih.gov The pyridine ring is a core component in drugs with diverse applications, including antimicrobial, antiviral, and anti-inflammatory uses. nih.gov

Therefore, a key future research direction is to screen libraries of novel this compound analogs against a wide panel of biological targets. This will help to identify new therapeutic opportunities beyond oncology. Potential areas for exploration include:

Infectious Diseases: Screening for activity against various strains of bacteria and fungi, given the known antimicrobial properties of some furan and pyridine derivatives. nih.gov

Viral Infections: Evaluating analogs for inhibitory effects against key viral enzymes or replication processes. nih.gov

Inflammatory Disorders: Investigating the potential for analogs to modulate inflammatory pathways, a known activity for some pyridine-containing compounds. nih.gov

Kinase Inhibition: Many diseases are driven by aberrant kinase activity. Screening against a panel of protein kinases could identify specific inhibitors for various therapeutic applications. nih.gov

This broad-based screening approach maximizes the potential for discovering novel activities for the furopyridone scaffold, potentially leading to first-in-class medicines for a range of untreated diseases.

Investigation of Pharmacokinetic Properties in Preclinical Models

A biologically potent compound will only be effective as a drug if it can reach its target in the body in sufficient concentrations and for an appropriate duration. This is governed by its pharmacokinetic (PK) properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov A major reason for the failure of drug candidates in development is poor PK properties. nih.gov

Therefore, a crucial aspect of future research on furopyridone analogs is the early and thorough investigation of their ADME profiles in preclinical models. This involves a tiered approach:

In Silico and In Vitro ADME Screening: Before animal testing, computational models can predict properties like solubility and lipophilicity (logP), which are key determinants of drug-like character. nih.gov Subsequently, a battery of rapid in vitro assays should be performed to assess:

Solubility: A compound must be able to dissolve to be absorbed. nih.gov

Metabolic Stability: Using liver microsomes to determine how quickly the compound is broken down by metabolic enzymes. nih.gov

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its distribution. nih.gov

Membrane Permeability: Assessing the ability of the compound to cross biological membranes, a prerequisite for absorption. youtube.com

In Vivo Pharmacokinetic Studies: Promising compounds from in vitro screening should advance to in vivo studies in animal models (e.g., mice or rats). researchgate.netnih.gov These studies provide critical data on how the drug behaves in a whole organism, including its half-life, bioavailability after oral dosing, clearance rate, and volume of distribution. nih.gov

By integrating ADME and PK assessments early in the drug discovery process, researchers can select and optimize this compound analogs that not only have high potency but also possess the favorable pharmacokinetic properties necessary to become successful clinical candidates.

ADME ParameterImportance in Drug DevelopmentMethod of Assessment
Aqueous Solubility Affects absorption from the gastrointestinal tract.In vitro solubility assays. nih.gov
Lipophilicity (logP) Influences absorption, distribution, metabolism, and clearance. nih.govnih.govComputational prediction; in vitro partition coefficient measurement.
Metabolic Stability Determines how long the drug persists in the body (half-life).In vitro incubation with liver microsomes or hepatocytes. nih.gov
Bioavailability The fraction of an oral dose that reaches systemic circulation.In vivo PK studies in animal models. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one under controlled laboratory conditions?

  • Methodological Answer : The Mitsunobu reaction is a robust method for constructing heterocyclic frameworks, including fused pyridinone derivatives. For this compound, consider using tert-butyl carbamate (Boc) protection for amine groups during synthesis to prevent side reactions. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for optimizing yields. Post-reaction purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., mean C–C bond deviation: ±0.002 Å, R factor: 0.046) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 to identify proton environments and confirm substituent positions.
  • IR spectroscopy : Detect carbonyl stretching vibrations (~1700 cm1^{-1}) to verify lactone formation .

Q. What safety protocols should be prioritized when handling this compound in solution-phase reactions?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile solvents.
  • Storage : Store at 2–8°C in airtight containers away from oxidizers.
  • Emergency measures : In case of skin contact, wash with 0.1% acetic acid solution (pH 6.5) followed by water .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data between theoretical predictions and experimental observations for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR/IR data with X-ray crystallography to resolve discrepancies. For example, computational NMR chemical shift predictions (e.g., DFT with B3LYP/6-311+G(d,p)) can identify tautomeric equilibria or solvatomorphs .
  • Buffer-controlled assays : Adjust pH using ammonium acetate buffer (15.4 g/L, pH 6.5) during HPLC analysis to stabilize ionization states and improve peak resolution .

Q. What advanced computational modeling approaches complement experimental studies of its tautomeric equilibria?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy differences between tautomers using Gaussian 16 with solvent models (e.g., PCM for DMSO).
  • Molecular Dynamics (MD) : Simulate tautomer interconversion in explicit solvent (e.g., water) at 298 K using AMBER or GROMACS. Compare results with variable-temperature NMR experiments .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Stepwise optimization : For moisture-sensitive intermediates, use anhydrous solvents (e.g., distilled THF over molecular sieves) and inert atmospheres (N2_2/Ar).
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. Monitor reactions via TLC (silica gel 60 F254_{254}) with UV detection at 254 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.